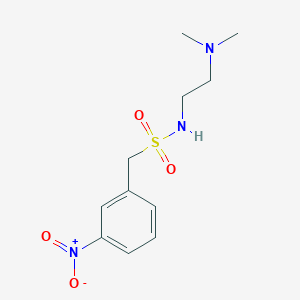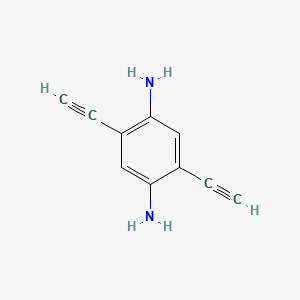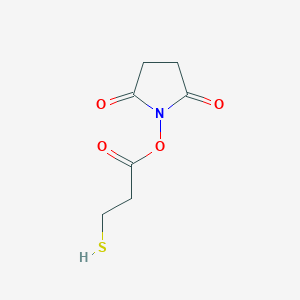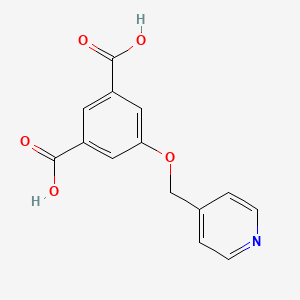
5-(Pyridin-4-yl)isophthalic acid
説明
5-(Pyridin-4-yl)isophthalic acid is a chemical compound with the molecular formula C13H9NO4 . It is often used as a ligand in the synthesis of various coordination polymers .
Synthesis Analysis
The compound has been synthesized in various studies. For instance, it was used as a ligand in the synthesis of a copper (II) coordination polymer . It was also used in the synthesis of a coordination polymer under hydrothermal conditions . Another study reported its use in the synthesis of CoII coordination polymers .Molecular Structure Analysis
In the molecular structure of 5-(Pyridin-4-yl)isophthalic acid, the two carboxylic groups and the benzene ring are approximately co-planar, with a maximum atomic deviation of 0.175 (4) Å. The pyridine ring is oriented at a dihedral angle of 31.07 (18)° with respect to the benzene ring .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it was used in the self-assembly of transition metal salts to afford a series of entangled coordination frameworks based on different metal cluster cores . It was also used in the synthesis of a T-shape organic molecule via a Suzuki coupling reaction .科学的研究の応用
- Application : 5-(Pyridin-4-yl)isophthalic acid can be used as a building block in designing coordination polymers and other supramolecular structures. Its carboxylic groups facilitate hydrogen bonding interactions, leading to intricate three-dimensional frameworks .
- Application : 5-(Pyridin-4-yl)isophthalic acid can act as a ligand in the synthesis of coordination polymers. These materials exhibit diverse properties, including magnetism, luminescence, and gas adsorption .
- Application : The compound can serve as a ligand in mixed-lanthanide complexes, allowing tunable emission colors. These complexes find use in sensors, imaging, and optoelectronic devices .
- Application : By reacting 5-(Pyridin-4-yl)isophthalic acid with d-block metal ions (e.g., Mn(II), Zn(II), Pb(II)), functional coordination polymers can be synthesized. These materials may exhibit interesting properties such as catalysis, gas storage, or selective adsorption .
- Application : The crystal structure of 5-(Pyridin-4-yl)isophthalic acid reveals its planar geometry, hydrogen bonding patterns, and dihedral angles. Such studies contribute to our understanding of molecular behavior in the solid state .
Supramolecular Chemistry and Crystal Engineering
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Mixed-Lanthanide Complexes
Functional Coordination Polymers
Crystallography and Structural Studies
Supramolecular Synthons for Functional Materials
作用機序
Target of Action
The primary targets of 5-(Pyridin-4-yl)isophthalic acid are transition metal salts . The compound has been shown to interact with these salts, particularly cobalt (Co) and nickel (Ni), to form a series of entangled coordination frameworks .
Mode of Action
5-(Pyridin-4-yl)isophthalic acid interacts with its targets through the formation of hydrogen bonds . In the crystal structure of the compound, molecules are linked by O-H⋯O, O-H⋯N, and weak C-H⋯O hydrogen bonds, forming a three-dimensional supramolecular framework .
Biochemical Pathways
The compound’s ability to form complex structures with transition metal salts suggests it may influence pathways involving these metals .
Result of Action
The result of the action of 5-(Pyridin-4-yl)isophthalic acid is the formation of a three-dimensional supramolecular framework . This structure is formed through the linking of molecules by hydrogen bonds . The compound’s interaction with transition metal salts leads to the formation of entangled coordination frameworks .
Action Environment
The action of 5-(Pyridin-4-yl)isophthalic acid can be influenced by environmental factors. For instance, the formation of coordination polymers with transition metal salts has been observed under hydrothermal conditions . This suggests that temperature and pressure could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
5-pyridin-4-ylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-5-9(6-11(7-10)13(17)18)8-1-3-14-4-2-8/h1-7H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMFFUYADOLVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 5-(Pyridin-4-yl)isophthalic acid primarily used for in the context of these research articles?
A1: 5-(Pyridin-4-yl)isophthalic acid (H2PIA) is primarily used as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). [, , , , , , , , , , , , , ]
Q2: What structural features make H2PIA suitable for MOF synthesis?
A2: H2PIA possesses two carboxylic acid groups and a pyridine nitrogen atom capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form extended framework structures. [, , , , , , ]
Q3: What is the role of the DMF/H2O ratio in the synthesis of Ln-MOFs using H2PIA?
A3: The DMF/H2O volume ratio plays a crucial role in controlling the dimensionality and connectivity of the resulting Ln-MOFs. Different ratios lead to the formation of 2D or 3D structures with varying topologies. []
Q4: Can you provide an example of how auxiliary ligands influence the framework structure in H2PIA-based MOFs?
A4: In the presence of auxiliary N-donor ligands like 2,2′-bipyridine (2,2′-bpy) or 1,10-phenanthroline (phen), Co(II) complexes with H2PIA form 2D → 2D entangled polymers with polycatenated and polyrotaxane features. These features are absent when only H2PIA is used. []
Q5: How does the incorporation of H2PIA affect the luminescent properties of the resulting MOFs?
A5: Lanthanide-based MOFs synthesized with H2PIA exhibit tunable luminescence properties. This tunability is observed by changing the temperature and varying the excitation wavelength. [, ]
Q6: Have any magnetic properties been observed in MOFs containing H2PIA?
A6: Yes, several studies report interesting magnetic behaviors in H2PIA-based MOFs. For instance, a Cu(II) coordination polymer with H2PIA displays a twofold interpenetrated 3D structure and exhibits antiferromagnetic interactions. [, , , ] Additionally, Dy(III) frameworks show slow magnetic relaxation. []
Q7: Can H2PIA-based MOFs be utilized for gas adsorption?
A7: Yes, the porous nature of some H2PIA-based MOFs allows for gas adsorption. Studies have shown successful N2 and CO2 gas adsorption in these materials, highlighting their potential for gas separation and storage applications. [, , ]
Q8: How does shifting the coordination site of the pyridyl group in H2PIA analogues influence CO2 capture?
A8: Studies using isomers of H2PIA with the pyridyl nitrogen in different positions demonstrate that the coordination site significantly impacts CO2 adsorption enthalpy and selectivity. This suggests fine-tuning the ligand structure can optimize MOFs for CO2 capture. []
Q9: What role do templating agents play in the synthesis of Co,Mn-MOFs using H2PIA?
A9: The presence of organic molecules with reactive functional groups as templates during the synthesis influences the final structure of Co,Mn-MOFs. For example, using 4,4′-bipyridyl or cyanoacetic acid as templates leads to the formation of distinct 3D and 2D structures, respectively. []
Q10: How does the choice of metal ion affect the structure of MOFs synthesized with H2PIA?
A10: The specific metal ion used during synthesis significantly influences the resulting MOF structure. For instance, Cd(II) complexes with H2PIA form 3D frameworks, while Co(II) complexes generate 2D layer structures. This difference highlights the importance of metal ion selection in controlling the final MOF architecture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)












